molecular formula C20H28BrNO2 B3329488 [(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide CAS No. 60018-35-1

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide

Cat. No.: B3329488
CAS No.: 60018-35-1
M. Wt: 394.3 g/mol
InChI Key: KUACVKTWUWIQFV-ZOFFNVHLSA-M
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Description

The compound “[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide” is a chemical compound with a complex structure . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of an 8-azabicyclo[3.2.1]octane scaffold . This process has attracted attention from many research groups worldwide due to its application in the synthesis of tropane alkaloids .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a bicyclic scaffold . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require a high degree of control over the stereochemistry . The reactions involve the construction of an acyclic starting material that contains all the required stereochemical information .

Scientific Research Applications

Radiolabelling for Drug Deposition Studies

  • Study : Synthesis and Radiolabelling of Ipratropium and Tiotropium for PET Ligands in Inhaled Drug Deposition Study (Issa et al., 2006)
  • Key Insight : Tertiary amine precursors, similar in structure to the specified compound, were synthesized and radiolabelled with carbon-11. These radioligands can be used in studying the deposition of inhaled drugs in the lungs, enhancing our understanding of drug distribution and efficacy.

Chemical Modification for Enhanced Bronchodilatory Activity

  • Study : Chemical Modification-Mediated Optimisation of Mepenzolate's Bronchodilatory Activity (Yamashita et al., 2019)
  • Key Insight : Derivatives of mepenzolate bromide, structurally related to the compound , have been modified to enhance their bronchodilatory and anti-inflammatory activities. This research is crucial for developing more effective treatments for respiratory diseases like COPD.

Agricultural Applications: Nitrification Inhibitors

  • Study : Evaluation of 1, 4-Diazabicyclo-[2, 2, 2]-octane (DABCO) Salts as Nitrification Inhibitors (Kumar et al., 2006)
  • Key Insight : A series of compounds including 1-azoniabicyclo octane derivatives were synthesized and tested as nitrification inhibitors, which can be significant in agricultural practices to improve the efficiency of urea-based fertilizers.

Synthetic Chemistry: Cyclization of Amino and Ammonio Radicals

  • Studies :
    • Intramolecular Cyclization of β-Amino and β-Ammonio Radicals (Della & Smith, 2000)
    • Intramolecular cyclization of beta-amino and beta-ammonio radicals (Della & Smith, 2000)
  • Key Insight : Research into the cyclization of β-amino and β-ammonio radicals led to the efficient synthesis of azoniabicyclo octane derivatives. These findings are important for the development of novel synthetic methodologies in organic chemistry.

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications . Additionally, the development of more efficient and stereoselective synthesis methods could also be a focus of future research .

Properties

IUPAC Name

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28NO2.BrH/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16;/h5-9,14,17-19H,3,10-13H2,1-2,4H3;1H/q+1;/p-1/t17-,18+,19?,21?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUACVKTWUWIQFV-ZOFFNVHLSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide
Reactant of Route 2
Reactant of Route 2
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide
Reactant of Route 3
Reactant of Route 3
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide
Reactant of Route 4
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide
Reactant of Route 5
Reactant of Route 5
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide
Reactant of Route 6
Reactant of Route 6
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide

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